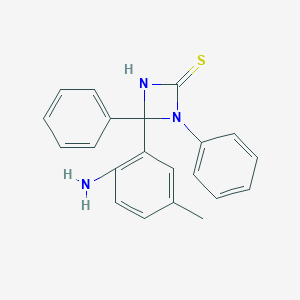![molecular formula C21H19ClN2O4 B236167 N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, commonly known as Furamidine, is a potent antiprotozoal agent with a broad spectrum of activity against various parasitic infections. It was first synthesized in the 1970s and has since been extensively studied for its potential use in treating various diseases caused by protozoa.
Mécanisme D'action
Furamidine exerts its antiprotozoal activity by binding to the DNA of the parasite and inhibiting its replication. It has been found to be highly selective for the parasites and has minimal toxicity towards the host cells.
Biochemical and Physiological Effects:
Furamidine has been found to have minimal toxicity towards the host cells and has been well-tolerated in animal studies. It has also been found to have a long half-life, making it suitable for use in both acute and chronic infections.
Avantages Et Limitations Des Expériences En Laboratoire
Furamidine has several advantages for use in lab experiments. It is highly selective for the parasites and has minimal toxicity towards the host cells, making it suitable for in vitro studies. However, one limitation is that it is not effective against all protozoa and may not be suitable for all types of parasitic infections.
Orientations Futures
There are several future directions for research on Furamidine. One area of interest is the development of new formulations of the drug that can be more easily administered to patients. Another area of interest is the study of the drug's potential use in combination with other drugs to enhance its efficacy. Additionally, further research is needed to explore the drug's potential use in treating other parasitic infections.
Méthodes De Synthèse
The synthesis of Furamidine involves the reaction of 4-chloro-2-methylphenol with acetic anhydride to form 4-chloro-2-methylphenyl acetate. This intermediate is then reacted with 3-aminobenzoic acid to form 3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid. The final step involves the reaction of this intermediate with furfurylamine to form Furamidine.
Applications De Recherche Scientifique
Furamidine has been extensively studied for its potential use in treating various parasitic infections such as Leishmaniasis, Trypanosomiasis, and Malaria. It has been found to be highly effective against these diseases in both in vitro and in vivo studies.
Propriétés
Nom du produit |
N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide |
|---|---|
Formule moléculaire |
C21H19ClN2O4 |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
N-[3-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4/c1-13-5-7-16(23-21(26)19-4-3-9-27-19)11-17(13)24-20(25)12-28-18-8-6-15(22)10-14(18)2/h3-11H,12H2,1-2H3,(H,23,26)(H,24,25) |
Clé InChI |
KHTSPZQCRSUACA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)

![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)


![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)